N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a synthetic compound that has attracted attention in various scientific fields due to its complex structure and potential applications in medicinal chemistry. The compound comprises multiple functional groups, including benzylpiperazine, pyrazolopyrimidine, and naphthamide, which contribute to its biological activity.
This compound is classified as a member of the pyrazolo[3,4-d]pyrimidine derivatives. It is primarily studied for its potential pharmacological properties, particularly in the context of drug discovery and development. The compound's chemical structure can be represented by the IUPAC name: N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-naphthamide. Its CAS number is 1021061-49-3, and it has a molecular weight of 491.6 g/mol .
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide typically involves several key steps:
These methods highlight the multi-step nature of organic synthesis required to produce this complex molecule.
The molecular formula for N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is C29H29N7O. The structural features include:
The InChI representation of the compound is InChI=1S/C29H29N7O/c37-29(25-11-10-23-8-4-5-9-24(23)18-25)30-12-13-36-28-26(19-33-36)27(31-21-32-28)35-16-14-34(15-17-35)20-22-6-2-1-3-7-22/h1-11,18-19,21H,12-17,20H2,(H,30,37) .
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide can undergo various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action for N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to physiological effects relevant in therapeutic contexts. The structural components—particularly the pyrazolopyrimidine core—enhance binding affinity and specificity towards these targets .
The physical properties of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1 yl)ethyl)-2-naphthamide are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 491.6 g/mol |
Molecular Formula | C29H29N7O |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are crucial for understanding the compound's behavior in various environments .
N-(2-(4-(4-benzylpiperazin-1 yl)-1H-pyrazolo[3,4-d]pyrimidin -1 yl)ethyl)-2-naphthamide has several significant applications in scientific research:
CAS No.: 3385-78-2
CAS No.: 23509-16-2
CAS No.: 2226-71-3
CAS No.:
CAS No.: 16670-83-0